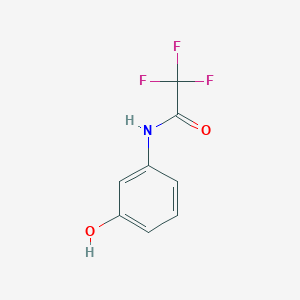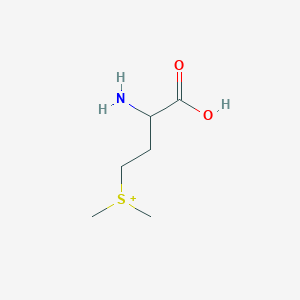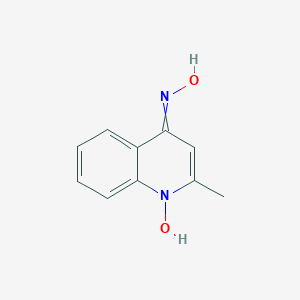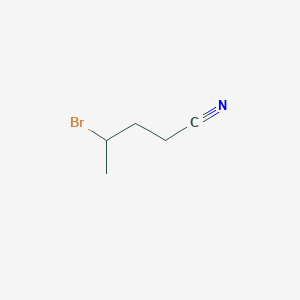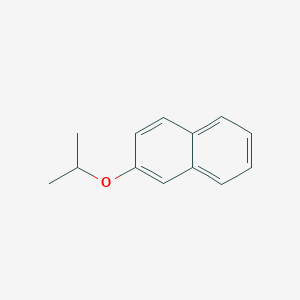
2-(Propan-2-yloxy)naphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Propan-2-yloxy)naphthalene derivatives has been a subject of interest for developing potential anticancer drugs and fluorescent dyes. For instance, a naftopidil analogue incorporating a naphthalene-1-yloxy propan-2-ol structure has been synthesized and shown to induce cell death in a variety of human cancer cell lines, indicating its potential as an anticancer drug (Nishizaki et al., 2014). Additionally, derivatives like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene have been synthesized for use in fluorescence microscopy due to their solvent polarity and viscosity-sensitive properties (Jacobson et al., 1996).
Molecular Structure Analysis
The molecular structure of 2-(Propan-2-yloxy)naphthalene derivatives has been extensively studied through techniques like X-ray crystallography. The crystal structure analysis of related compounds has revealed planar arrangements and various intermolecular interactions, which are critical for understanding their chemical reactivity and physical properties (Geralda et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-(Propan-2-yloxy)naphthalene derivatives involves interactions with radicals, leading to various oxidation products. Studies on naphthalene and its derivatives with hydroxyl radicals in the gas phase have provided insights into atmospheric lifetimes and oxidation mechanisms, crucial for understanding environmental impacts (Bunce et al., 1997).
Physical Properties Analysis
Physical properties such as fluorescence emission and solvent interactions have been analyzed to understand the behavior of 2-(Propan-2-yloxy)naphthalene derivatives in different environments. The fluorescence microscopy studies reveal how intramolecular rotational relaxation affects fluorescence emission, which is significant for applications in biological imaging (Jacobson et al., 1996).
Chemical Properties Analysis
The chemical properties of 2-(Propan-2-yloxy)naphthalene derivatives have been explored through reactions with various reagents, leading to a range of products with potential pharmaceutical and material science applications. The synthesis and reactivity studies highlight the compound's versatility and potential for developing new materials and drugs (Nishizaki et al., 2014).
Applications De Recherche Scientifique
Potential Anticancer Drug : A synthesized naftopidil analogue, closely related to 2-(Propan-2-yloxy)naphthalene, shows promise as an anticancer drug. It induces cell death in a variety of human cancer cell lines and effectively suppresses tumor growth in mice, offering potential for cancer therapy (Nishizaki et al., 2014).
Photophysical Behavior in Biological Systems : The photophysical behavior of probes structurally similar to 2-(Propan-2-yloxy)naphthalene has been studied in-depth. These probes are widely used in biological systems, and understanding their behavior in various solvents provides insights for their application in peptide and protein studies (Moreno Cerezo et al., 2001).
Metabolic Pathways in Rats : Research on 2,6-diisopropylnaphthalene, which shares a structural component with 2-(Propan-2-yloxy)naphthalene, reveals its metabolism in rats through oxidation of the isopropyl chain. Identifying metabolites and understanding their formation can inform the development of safer and more effective therapeutic agents (Kojima et al., 1982).
Drug Metabolite Synthesis : A study highlights the use of fungal peroxygenase to catalyze the hydroxylation of drugs, including compounds structurally related to 2-(Propan-2-yloxy)naphthalene. This process yields human drug metabolites and demonstrates the potential of fungal enzymes in synthesizing drug metabolites (Kinne et al., 2009).
Synthesis of Acetamide Derivatives : Research on the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, which are structurally related to 2-(Propan-2-yloxy)naphthalene, has been conducted. These derivatives were designed and characterized, contributing to the field of synthetic chemistry (Yang Jing, 2010).
Orientations Futures
Future research could focus on the synthesis of new derivatives of 2-(Propan-2-yloxy)naphthalene and their potential applications. For instance, the synthesis and evaluation of cardiovascular activity of new aminopropan-2-ol derivatives have been reported . Further studies could also explore the potential applications of 2-(Propan-2-yloxy)naphthalene in various fields such as medicine, materials science, and environmental science.
Propriétés
IUPAC Name |
2-propan-2-yloxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIIVLSJEXKCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301210 | |
| Record name | 2-(propan-2-yloxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)naphthalene | |
CAS RN |
15052-09-2 | |
| Record name | NSC141828 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(propan-2-yloxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



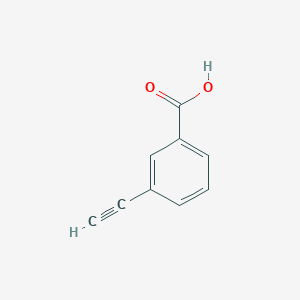
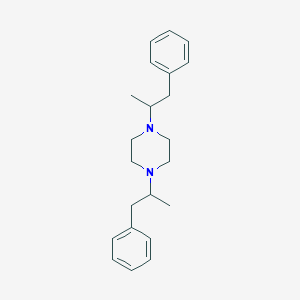
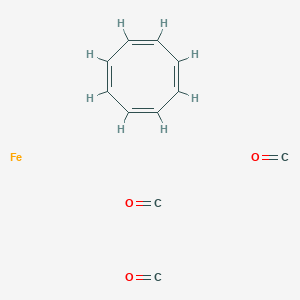
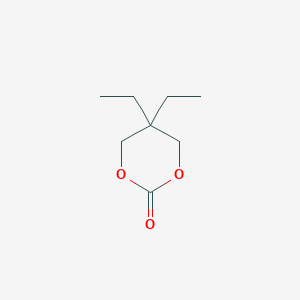
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)

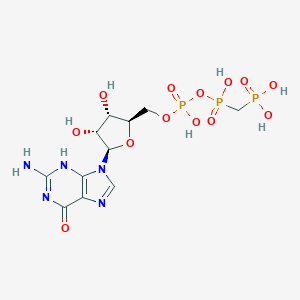
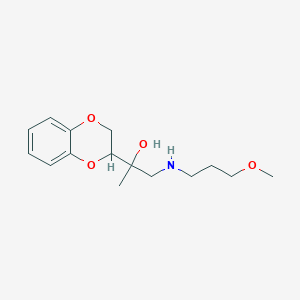

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
